Pentylhydrazine dihydrochloride
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Overview
Description
Pentylhydrazine dihydrochloride is a chemical compound with the molecular formula C5H16Cl2N2 and a molecular weight of 175.1 g/mol . It is a derivative of hydrazine, characterized by the presence of a pentyl group attached to the hydrazine moiety. This compound is typically found in the form of a white powder and is used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentylhydrazine dihydrochloride can be synthesized through the reaction of pentylhydrazine with hydrochloric acid. The general procedure involves dissolving pentylhydrazine in an appropriate solvent, such as ethanol, and then adding hydrochloric acid to the solution. The reaction mixture is stirred and heated to facilitate the formation of this compound, which precipitates out of the solution upon cooling .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize the production process. The final product is typically purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
Pentylhydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pentylhydrazones or other oxidized derivatives.
Reduction: It can be reduced to form pentylamines or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Pentylhydrazones and other oxidized derivatives.
Reduction: Pentylamines and other reduced products.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
Pentylhydrazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving hydrazine derivatives.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes
Mechanism of Action
The mechanism of action of pentylhydrazine dihydrochloride involves its interaction with biological molecules, particularly enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to various biological effects. The molecular targets and pathways involved include those related to oxidative stress and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
Cyclopentylhydrazine: Similar in structure but with a cyclopentyl group instead of a pentyl group.
Propylhydrazine dihydrochloride: Contains a propyl group instead of a pentyl group.
Neopentylhydrazine dihydrochloride: Features a neopentyl group instead of a straight-chain pentyl group.
Uniqueness
This compound is unique due to its specific hydrazine derivative structure, which imparts distinct chemical reactivity and biological activity. Its pentyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in both aqueous and organic environments .
Properties
CAS No. |
1423025-99-3 |
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Molecular Formula |
C5H15ClN2 |
Molecular Weight |
138.64 g/mol |
IUPAC Name |
pentylhydrazine;hydrochloride |
InChI |
InChI=1S/C5H14N2.ClH/c1-2-3-4-5-7-6;/h7H,2-6H2,1H3;1H |
InChI Key |
OUHMCZPSMWROKK-UHFFFAOYSA-N |
SMILES |
CCCCCNN.Cl.Cl |
Canonical SMILES |
CCCCCNN.Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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